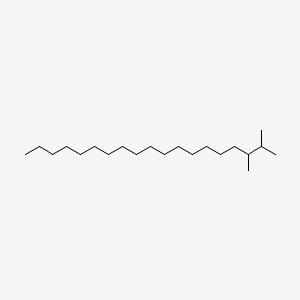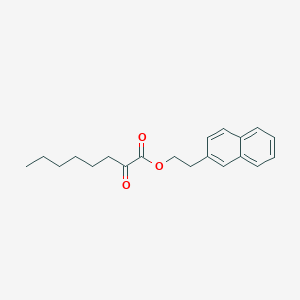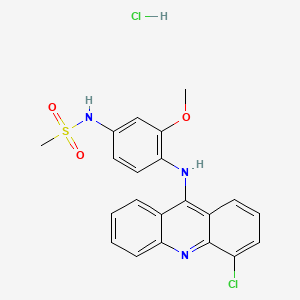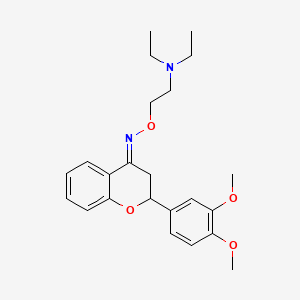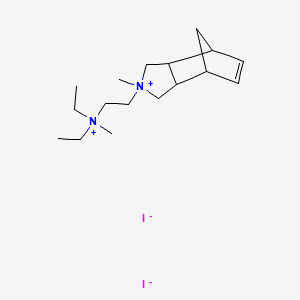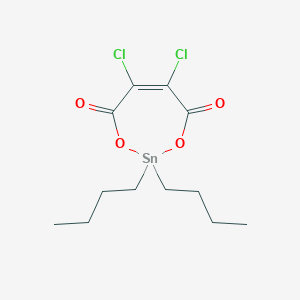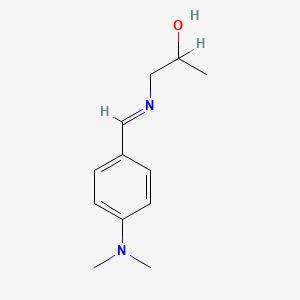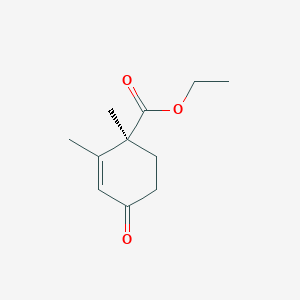![molecular formula C6H15NO2 B14441147 (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol CAS No. 74572-06-8](/img/structure/B14441147.png)
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol is an organic compound with the molecular formula C6H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-oxobutanoic acid with 2-aminoethanol. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of 2-[(2-Hydroxyethyl)amino]butan-2-one.
Reduction: Formation of (2R)-2-[(2-Hydroxyethyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical reactions. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, allowing it to participate in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol, 2-amino-: Shares a similar structure but lacks the hydroxyethyl group.
2-Amino-1-butanol: Another related compound with a different arrangement of functional groups.
Uniqueness
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol is unique due to its specific chiral configuration and the presence of both hydroxyl and amino groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
74572-06-8 |
|---|---|
Molekularformel |
C6H15NO2 |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
(2R)-2-(2-hydroxyethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-6(5-9)7-3-4-8/h6-9H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
HXBOYELRKUDYQB-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@H](CO)NCCO |
Kanonische SMILES |
CCC(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
